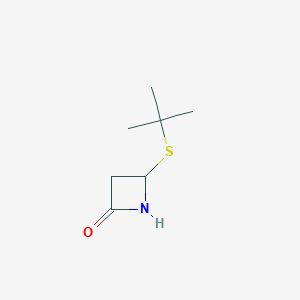

4-(tert-Butylsulfanyl)azetidin-2-one

CAS No.: 79669-40-2

Cat. No.: VC19349272

Molecular Formula: C7H13NOS

Molecular Weight: 159.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79669-40-2 |

|---|---|

| Molecular Formula | C7H13NOS |

| Molecular Weight | 159.25 g/mol |

| IUPAC Name | 4-tert-butylsulfanylazetidin-2-one |

| Standard InChI | InChI=1S/C7H13NOS/c1-7(2,3)10-6-4-5(9)8-6/h6H,4H2,1-3H3,(H,8,9) |

| Standard InChI Key | JWLWDGOJBAJFQO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1CC(=O)N1 |

Introduction

Structural and Chemical Characteristics of 4-(tert-Butylsulfanyl)azetidin-2-one

Molecular Architecture

The core structure of 4-(tert-Butylsulfanyl)azetidin-2-one consists of a four-membered azetidin-2-one ring (a β-lactam) with a tert-butylsulfanyl (–S–C(CH₃)₃) group attached to the nitrogen atom at the 4-position. The tert-butyl group introduces significant steric bulk, while the sulfur atom contributes electron-withdrawing effects and potential nucleophilic reactivity. The lactam ring’s inherent strain (approximately 90° bond angles) predisposes it to ring-opening reactions, a property exploited in drug design and polymer chemistry .

Spectroscopic Properties

While experimental data for this specific compound are scarce, analogous azetidin-2-one derivatives exhibit characteristic infrared (IR) absorption bands at 1,750–1,680 cm⁻¹ for the lactam carbonyl (C=O) stretch. Nuclear magnetic resonance (NMR) spectroscopy would predict the following signals:

-

¹H NMR: A singlet for the tert-butyl group’s nine equivalent protons (δ ~1.3 ppm) and distinct resonances for the azetidine ring protons (δ 3.5–4.5 ppm).

-

¹³C NMR: A carbonyl carbon at δ ~165 ppm, with the tert-butyl carbons appearing at δ 25–30 ppm (CH₃) and δ 45–50 ppm (quaternary C) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(tert-Butylsulfanyl)azetidin-2-one can be inferred from methodologies used for analogous azetidines. A plausible route involves:

-

Epoxide Ring-Opening: Reacting a tert-butylsulfanyl-containing epoxide with a nitrogen nucleophile to form the azetidine ring.

-

Lactamization: Cyclization of a β-amino acid derivative under dehydrating conditions.

A modified procedure from superbase-induced azetidine synthesis (as described in J. Org. Chem. 2020 ) could be adapted. For example:

-

Step 1: Treatment of tert-butylsulfanyloxirane with a superbase (e.g., LDA/DBU) to generate an enolate intermediate.

-

Step 2: Intramolecular cyclization to form the azetidin-2-one ring, driven by kinetic control to favor the strained four-membered product over thermodynamically stable five-membered analogs .

Table 1: Hypothetical Reaction Conditions for 4-(tert-Butylsulfanyl)azetidin-2-one Synthesis

| Parameter | Value/Description |

|---|---|

| Starting Material | tert-Butylsulfanyloxirane |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) at −78°C |

| Reaction Time | 2–4 hours |

| Yield (Predicted) | 60–75% |

Stability and Reactivity

-

Acidic Hydrolysis: Cleavage of the lactam to form a β-amino acid derivative.

-

Nucleophilic Attack: Thiol-disulfide exchange at the sulfur center, enabling functionalization (e.g., conjugation with biomolecules).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume